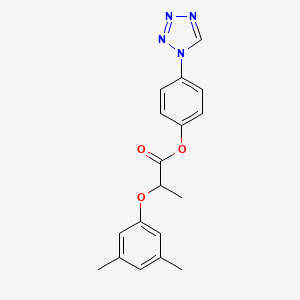
4-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate is a complex organic compound that features a tetrazole ring and a phenyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach involving the reaction of an azide with an alkyne under copper-catalyzed conditions. This method is favored for its high yield and mild reaction conditions.
Esterification: The phenyl ester moiety is introduced through an esterification reaction. This involves the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)phenol with 2-(3,5-dimethylphenoxy)propanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ester moiety can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Research: It is used in biochemical assays to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.
Mécanisme D'action
The mechanism of action of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic Acid: This compound shares the tetrazole ring but differs in the substituent groups attached to the phenyl ring.
1,3,5-Tris(1H-tetrazol-5-yl)benzene: Another tetrazole derivative with multiple tetrazole rings attached to a benzene core.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate is unique due to its combination of a tetrazole ring and a phenyl ester moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C18H18N4O3 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
[4-(tetrazol-1-yl)phenyl] 2-(3,5-dimethylphenoxy)propanoate |
InChI |
InChI=1S/C18H18N4O3/c1-12-8-13(2)10-17(9-12)24-14(3)18(23)25-16-6-4-15(5-7-16)22-11-19-20-21-22/h4-11,14H,1-3H3 |
Clé InChI |
AMWPNLRKZLJYOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OC(C)C(=O)OC2=CC=C(C=C2)N3C=NN=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11329255.png)
![3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11329259.png)
![{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B11329262.png)
![1-(4-chlorophenyl)-4-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329267.png)
![4-{[5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11329281.png)

![2-(4-bromophenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11329291.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11329302.png)
![N-[4-(acetylamino)phenyl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11329304.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11329311.png)
![4-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11329316.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11329317.png)

